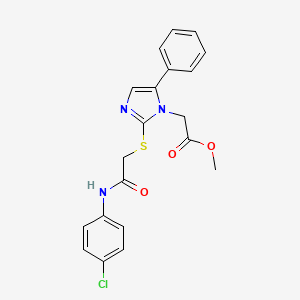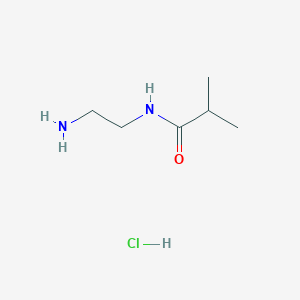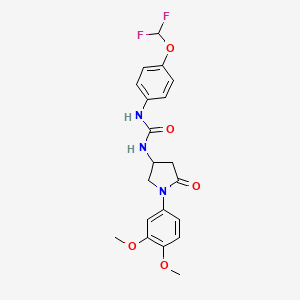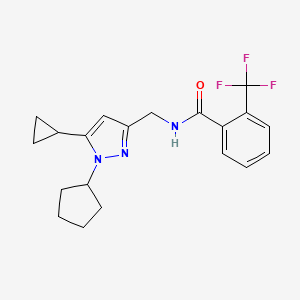
2-chloro-N-(2-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 189.68 .科学的研究の応用
Reaction Mechanisms and Chemical Synthesis
A study by R. Bannard, N. Gibson, and J. Parkkari explored the reaction of trans-2-acylaminocyclanols with thionyl chloride, leading to the formation of D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride. This research sheds light on the chemical's utility in synthetic organic chemistry, particularly in the context of oxazoline synthesis and the inversion reaction facilitated by thionyl chloride, demonstrating its role in the production of cis-2-aminocyclohexanol derivatives (Bannard, R., Gibson, N., & Parkkari, J., 1971).
Pharmaceutical Applications
In the realm of pharmacology, the compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a novel anilidoquinoline derivative, was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, marking a noteworthy development in antiviral drug research (Ghosh, J., Swarup, V., Saxena, A., et al., 2008).
Environmental Impact and Herbicide Activity
The environmental behavior and impact of chloroacetamide herbicides, including acetochlor and its metabolites, have been studied by S. Coleman, R. Linderman, E. Hodgson, and R. Rose. Their research provides insights into the metabolic pathways of these compounds in human and rat liver microsomes, offering a perspective on their potential environmental and health implications (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Material Science and Ligand Protein Interactions
Research into bioactive benzothiazolinone acetamide analogs, focusing on spectroscopic, quantum mechanical studies, and ligand-protein interactions, has potential implications for photovoltaic efficiency modeling. This area of research underscores the compound's utility in developing new materials with applications in dye-sensitized solar cells, demonstrating the versatility of acetamide derivatives in material science (Mary, Y., Yalcin, G., Resmi, K. S., et al., 2020).
Safety and Hazards
The safety information for 2-chloro-N-(2-methylcyclohexyl)acetamide indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary targets of the compound 2-chloro-N-(2-methylcyclohexyl)acetamide are currently unknown. The compound is a derivative of chloroacetamide, which has been reported to have various biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of chloroacetamide, it may share some of the same mechanisms of action. Chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . .
Biochemical Pathways
Chloroacetamides, such as butachlor, have been reported to inhibit the biosynthesis of VLCFAs, affecting early plant development . Whether this compound affects similar pathways is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of chloroacetamide, it may share some of the same effects. Chloroacetamides are known to inhibit the biosynthesis of VLCFAs, affecting early plant development . .
特性
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESMQGNIBIAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B2711891.png)

![(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2711893.png)
![ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711895.png)

![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)





![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
